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molecular formula C11H13FN2O4 B1600553 Tert-butyl 4-fluoro-3-nitrophenylcarbamate CAS No. 332370-72-6

Tert-butyl 4-fluoro-3-nitrophenylcarbamate

Cat. No. B1600553
M. Wt: 256.23 g/mol
InChI Key: AEIHOUCJAIZEFV-UHFFFAOYSA-N
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Patent
US08623857B2

Procedure details

A mixture of 4-fluoro-3-nitroaniline (30 g, 0.192 mol), di-t-butylcarbonate (84 g, 0.384 mol) was stirred in ethanol (300 mL) at r.t. for 1 week. The solvents were removed in vacuo and chromatographic purification (ethyl acetate-hexane) of the residue gave tert-butyl 4-fluoro-3-nitrophenylcarbamate (43 g, 88%) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([O:16][C:17](=O)[O:18]C(C)(C)C)([CH3:15])([CH3:14])[CH3:13]>C(O)C>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:17](=[O:18])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
84 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo and chromatographic purification (ethyl acetate-hexane) of the residue

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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